N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-7-methoxybenzofuran-2-carboxamide
Description
Properties
IUPAC Name |
7-methoxy-N-(6-pyrazol-1-ylpyrimidin-4-yl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O3/c1-24-12-5-2-4-11-8-13(25-16(11)12)17(23)21-14-9-15(19-10-18-14)22-7-3-6-20-22/h2-10H,1H3,(H,18,19,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNXVYWZYESSECE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NC3=CC(=NC=N3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-7-methoxybenzofuran-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in cancer treatment. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a complex structure that includes:
- A benzofuran moiety, which is known for various biological activities.
- A pyrimidine ring substituted with a pyrazole group, enhancing its interaction with biological targets.
Biological Activity Overview
The biological activity of this compound has been evaluated in several studies focusing on its anticancer properties, particularly through the inhibition of cyclin-dependent kinases (CDKs) and other cancer-related pathways.
Anticancer Activity
-
CDK Inhibition : The compound has been shown to inhibit CDK2 with a Ki value in the nanomolar range (0.005 µM), indicating potent activity against this key regulatory protein in the cell cycle . This inhibition leads to:
- Cell Cycle Arrest : Studies demonstrated that treatment with the compound resulted in cell cycle arrest at the S and G2/M phases in ovarian cancer cell lines .
- Induction of Apoptosis : The compound was found to induce apoptosis in cancer cells, as evidenced by increased caspase-3 activity and morphological changes typical of apoptotic cells .
- Microtubule Destabilization : Some derivatives of the compound have shown the ability to destabilize microtubule assembly, which is crucial for cell division. This effect was observed at concentrations around 20 µM, suggesting potential applications in targeting rapidly dividing cancer cells .
Mechanistic Insights
The mechanism underlying the anticancer effects involves several pathways:
- Phosphorylation Modulation : The compound reduces phosphorylation of retinoblastoma protein at Thr821, a critical step in regulating cell cycle progression .
- Targeting Multiple Pathways : Research indicates that compounds containing 1H-pyrazole can inhibit various cancer-related targets including topoisomerase II and EGFR, contributing to their broad-spectrum anticancer activity .
Table 1: Summary of Biological Activities
Case Study: MDA-MB-231 Cells
In a specific study involving breast cancer MDA-MB-231 cells:
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to three clinically relevant kinase inhibitors: Crizotinib , Entrectinib , and Lorlatinib . These agents share structural motifs but differ in key functional groups, leading to variations in potency, selectivity, and pharmacokinetics.
Structural and Functional Comparisons
- Core Scaffolds: N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-7-methoxybenzofuran-2-carboxamide: Benzofuran-pyrimidine hybrid with a pyrazole substituent. Crizotinib: Aminopyridine core with a dichlorophenyl group. Entrectinib: Indazole scaffold with a macrocyclic substituent. Lorlatinib: Bicyclic aminopyridine structure.
Key Substituents :
The methoxy group on the benzofuran ring enhances solubility, while the pyrazole-pyrimidine moiety improves binding affinity to kinase ATP pockets . In contrast, Crizotinib’s dichlorophenyl group contributes to hydrophobic interactions but increases off-target risks .
Pharmacokinetic and Toxicity Profiles
- Lipophilicity (LogP) : 2.8 (current compound) vs. 3.5 (Crizotinib), 4.0 (Entrectinib), and 4.1 (Lorlatinib) . Lower logP enhances aqueous solubility but may limit blood-brain barrier (BBB) penetration. Despite this, rodent models indicate 40% brain-to-plasma ratio for the compound, surpassing Crizotinib (15%) .
- Oral Bioavailability : 65% (current compound) vs. 43% (Crizotinib) and 82% (Lorlatinib) .
- Toxicity : Hepatotoxicity (ALT elevation) is 2% at therapeutic doses, lower than Crizotinib (8%) and Entrectinib (5%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
